3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate
CAS No.: 23462-20-6
Cat. No.: VC18434588
Molecular Formula: C22H40Cl3N3O
Molecular Weight: 468.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23462-20-6 |
|---|---|
| Molecular Formula | C22H40Cl3N3O |
| Molecular Weight | 468.9 g/mol |
| IUPAC Name | 3-benzyl-9-(2-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;hydrate;trihydrochloride |
| Standard InChI | InChI=1S/C22H35N3.3ClH.H2O/c1-19(24-13-6-3-7-14-24)15-25-21-11-8-12-22(25)18-23(17-21)16-20-9-4-2-5-10-20;;;;/h2,4-5,9-10,19,21-22H,3,6-8,11-18H2,1H3;3*1H;1H2 |
| Standard InChI Key | SPHQEWVHHACEJM-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN1C2CCCC1CN(C2)CC3=CC=CC=C3)N4CCCCC4.O.Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₂H₃₅N₃·3ClH·H₂O and a molecular weight of 468.93 g/mol . Its IUPAC name reflects its bicyclic framework: 3-benzyl-9-[2-(piperidin-1-yl)propyl]-3,9-diazabicyclo[3.3.1]nonane trihydrochloride hydrate. Key structural components include:
-
A 3,9-diazabicyclo[3.3.1]nonane core, a bicyclic system with two nitrogen atoms at positions 3 and 9.
-
A benzyl group (-CH₂C₆H₅) attached to the nitrogen at position 3.
-
A 2-piperidinopropyl chain (-CH₂CH(CH₂N(C₅H₁₀))-) at position 9.
-
Three hydrochloride counterions and a water molecule in the crystal lattice .
Comparative Structural Analysis
The diazabicyclononane scaffold is shared with related compounds, but substituents dictate functional differences:
The benzyl and piperidinopropyl groups in the target compound likely enhance lipophilicity and receptor-binding affinity compared to simpler analogs .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves multi-step modifications of the diazabicyclononane core:
-
Core Formation: Cyclization of linear diamines with dicarboxylic acid derivatives under high-temperature conditions.
-
Substituent Introduction:
-
Benzylation: Alkylation of the position 3 nitrogen with benzyl chloride.
-
Piperidinopropyl Attachment: Reaction of the position 9 nitrogen with 1-(2-chloropropyl)piperidine.
-
-
Salt Formation: Treatment with hydrochloric acid to yield the trihydrochloride hydrate .
Industrial-Scale Optimization
Industrial production emphasizes:
-
Purity Control: Recrystallization from ethanol/water mixtures to achieve ≥97% purity .
-
Yield Maximization: Catalytic optimization (e.g., using phase-transfer catalysts) to reduce side reactions.
-
Environmental Considerations: Solvent recovery systems to minimize waste.
Physicochemical Properties
Solubility and Stability
-
Water Solubility: High solubility due to hydrochloride salts, forming clear aqueous solutions .
-
Thermal Stability: Decomposition above 250°C, consistent with related diazabicyclononane derivatives.
-
Hygroscopicity: The hydrate form mitigates moisture absorption, enhancing shelf life .
Spectroscopic Characterization
-
NMR:
-
¹H NMR (D₂O): δ 7.3–7.5 (benzyl aromatic protons), δ 3.2–3.8 (piperidinopropyl and bicyclic CH₂ groups).
-
¹³C NMR: Peaks at 135–140 ppm (aromatic carbons), 50–60 ppm (N-CH₂ groups).
-
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ ion at m/z 343.3 (free base), with chloride adducts at m/z 468.9 .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor for neuroactive agents due to its structural similarity to AMPA receptor modulators. For example:
-
Cognitive Enhancers: Analogous to 3,9-diazabicyclo[3.3.1]nonane dihydrochloride, it may act as a positive allosteric modulator of glutamate receptors.
-
Antidepressants: Benzyl groups could enhance blood-brain barrier penetration for CNS-targeted drugs.
Future Research Directions
Target Validation
-
Receptor Mapping: Crystal structures of the compound bound to AMPA receptors could guide drug design.
-
Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.
Industrial Collaborations
Partnerships with pharmaceutical firms could accelerate its adoption in:
-
Alzheimer’s Disease Therapies: Targeting amyloid-beta aggregation.
-
Pain Management: Modulation of ionotropic glutamate receptors in nociception.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume